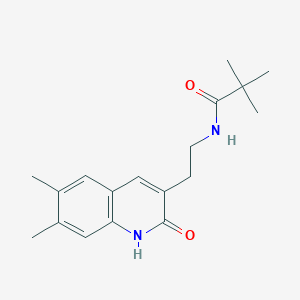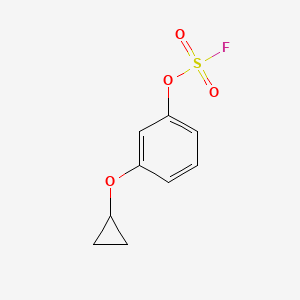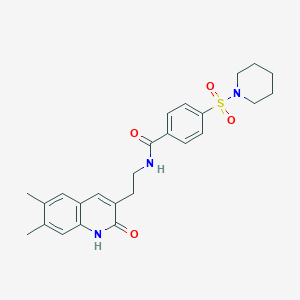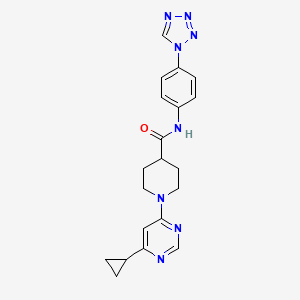![molecular formula C19H16N2O3S B2477830 4-アセチル-N-[4-(3-メトキシフェニル)-1,3-チアゾール-2-イル]ベンザミド CAS No. 536731-43-8](/img/structure/B2477830.png)
4-アセチル-N-[4-(3-メトキシフェニル)-1,3-チアゾール-2-イル]ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetyl group, a methoxyphenyl group, and a thiazole ring, making it a unique and potentially bioactive molecule .
科学的研究の応用
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the bioactivity of thiazole derivatives.
Medicine: Explored for its potential as an anticancer agent, given the cytotoxic properties of related thiazole compounds.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
作用機序
Target of Action
Similar compounds, such as thiazole derivatives, have been reported to exhibit antimicrobial and anticancer activities . They are known to interact with various cellular targets, including enzymes and receptors, disrupting their normal functions .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets in a way that disrupts normal cellular processes . For instance, they can inhibit enzyme activity or block receptor signaling, leading to cell death .
Biochemical Pathways
Thiazole derivatives have been reported to interfere with various biochemical pathways, leading to antimicrobial and anticancer effects . For example, they can disrupt DNA synthesis, protein synthesis, or other vital cellular processes .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and anticancer effects . These effects are likely due to the disruption of vital cellular processes, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 4-acetylbenzoic acid with 4-(3-methoxyphenyl)-1,3-thiazol-2-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can also enhance the efficiency of the reaction. Additionally, the implementation of green chemistry principles, such as the use of solvent-free conditions or environmentally benign solvents, can make the process more sustainable .
化学反応の分析
Types of Reactions
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitro compounds
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Reduction: Formation of 4-(hydroxymethyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Substitution: Formation of various substituted thiazole derivatives depending on the reagent used.
類似化合物との比較
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-aminothiazole, 4-methylthiazole
特性
IUPAC Name |
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12(22)13-6-8-14(9-7-13)18(23)21-19-20-17(11-25-19)15-4-3-5-16(10-15)24-2/h3-11H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHSGHNGOXOPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Oxa-8-azaspiro[5.6]dodec-10-ene;hydrochloride](/img/structure/B2477747.png)
![2-(ethylsulfanyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2477748.png)
![5-[(2-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2477749.png)



![1-(3-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea](/img/structure/B2477756.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2477758.png)





![methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate](/img/structure/B2477769.png)
